molecular formula C19H24N2O4S B11502502 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methylphenyl)piperazine

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methylphenyl)piperazine

Cat. No.: B11502502
M. Wt: 376.5 g/mol
InChI Key: HPPHRFFNHMDQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methylphenyl)piperazine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3,4-dimethoxyphenylsulfonyl group and a 4-methylphenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methylphenyl)piperazine typically involves the reaction of 1-(3,4-dimethoxyphenyl)piperazine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it could inhibit enzyme activity by forming a stable complex with the active site, or it might interact with cell membrane receptors to alter signal transduction pathways .

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
  • 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Comparison: Compared to these similar compounds, 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methylphenyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct chemical reactivity and biological activity. The presence of both the 3,4-dimethoxyphenylsulfonyl and 4-methylphenyl groups can influence its solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine

InChI

InChI=1S/C19H24N2O4S/c1-15-4-6-16(7-5-15)20-10-12-21(13-11-20)26(22,23)17-8-9-18(24-2)19(14-17)25-3/h4-9,14H,10-13H2,1-3H3

InChI Key

HPPHRFFNHMDQCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.